molecular formula C13H8N2O2 B3226391 2-(4-Cyanophenyl)isonicotinic acid CAS No. 1255637-06-9

2-(4-Cyanophenyl)isonicotinic acid

Cat. No. B3226391
CAS RN: 1255637-06-9
M. Wt: 224.21 g/mol
InChI Key: AMVOHNYZDRUSSS-UHFFFAOYSA-N
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Description

“2-(4-Cyanophenyl)isonicotinic acid” is a derivative of isonicotinic acid . It has the molecular formula C13H8N2O2 . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a carboxylic acid substituent at the 4-position and a cyanophenyl group at the 2-position .

Scientific Research Applications

Catalytic and Synthesis Applications

  • Green Synthesis Methods : 2-(4-Cyanophenyl)isonicotinic acid, as a derivative of isonicotinic acid, has been utilized in the green synthesis of pyranopyrazoles. This method employs isonicotinic acid as a dual and biological organocatalyst for a one-pot condensation reaction, providing an environmentally friendly synthesis approach (Zolfigol et al., 2013).

  • Innovative Reaction Methods : The compound has been involved in the α-cyanation of isonicotinic acid N-oxide, leading to the synthesis of significant pharmaceutical compounds like xanthine oxidoreductase inhibitors (Huo et al., 2008).

Material Science and Photovoltaics

  • Advanced Material Synthesis : Isonicotinic acid derivatives, including this compound, have been used in the synthesis of luminescent silver(I) dimers, demonstrating potential in the construction of multidimensional metal-organic coordination networks with potential applications in fluorescence probing (Yuan & Liu, 2005).

  • Solar Cell Enhancement : The derivatives of isonicotinic acid, such as this compound, have shown promising results in enhancing the photovoltaic performance of dye-sensitized solar cells, indicating their potential role in the development of more efficient renewable energy sources (Bagheri & Dehghani, 2015).

Medical and Pharmaceutical Research

  • Drug Synthesis and Antimicrobial Applications : This compound has been utilized in the synthesis of antimicrobial agents, demonstrating significant activity against various microbial strains. Its role in the synthesis of compounds with antimicrobial properties highlights its importance in pharmaceutical research (Viveka et al., 2013).

Environmental Science

  • Selective Adsorbents for Environmental Cleanup : In environmental science, derivatives of isonicotinic acid have been employed in creating selective adsorbents for the removal of specific contaminants from water, demonstrating the compound’s potential in environmental remediation and pollution control (Ren et al., 2013).

properties

IUPAC Name

2-(4-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-15-12/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVOHNYZDRUSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679494
Record name 2-(4-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255637-06-9
Record name 2-(4-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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